4-(2-Fluorophenyl)cyclohexanone

Lipophilicity Drug Design ADME

Researchers optimizing CCR5 antagonists face reactivity divergence when substituting fluorophenyl isomers. 4-(2-Fluorophenyl)cyclohexanone (CAS 218776-92-2) resolves this with a distinct ortho-fluorine electronic profile: • LogP 3.05 vs 2.50 (para-F isomer)-enhances membrane permeability without excessive lipophilicity • Ortho-F steric bias influences diastereomeric ratios in asymmetric reductions • Validated precursor for CCR5 antagonist libraries Supplied with rigorous QC; ready for immediate global dispatch.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
CAS No. 218776-92-2
Cat. No. B1603531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)cyclohexanone
CAS218776-92-2
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=CC=C2F
InChIInChI=1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2
InChIKeyYDKBYDIWDLQZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenyl)cyclohexanone (CAS 218776-92-2) Procurement Baseline: Structural Identity and Physicochemical Profile


4-(2-Fluorophenyl)cyclohexanone (CAS 218776-92-2) is a 4-substituted cyclohexanone derivative bearing a 2-fluorophenyl group, with molecular formula C12H13FO and molecular weight 192.23 g/mol . Its predicted physicochemical parameters include a LogP of 3.05 and a density of 1.121 ± 0.06 g/cm³, which distinguish it from non-fluorinated and regioisomeric analogs . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, with demonstrated utility in the preparation of CCR5 antagonists and other bioactive molecules [1].

Workflow: Synthetic intermediate for fluorinated cyclohexanone derivatives; reported as a precursor in CCR5 antagonist library construction.
Selection: Ortho-fluorine substitution differentiates lipophilicity and reactivity from para-fluoro or non-fluorinated 4-arylcyclohexanone analogs.
Context: May support fragment-based drug discovery and asymmetric synthesis studies where fluorophenyl regioisomer effects are under investigation.

Why 4-(2-Fluorophenyl)cyclohexanone Cannot Be Interchanged with Generic 4-Arylcyclohexanone Analogs


Substitution at the 4-position of cyclohexanone with a 2-fluorophenyl group creates a unique electronic and steric environment that directly impacts reactivity, lipophilicity, and biological target engagement. The ortho-fluorine atom exerts a strong electron-withdrawing effect through the phenyl ring, altering the ketone's electrophilicity and the conformational equilibrium of the cyclohexanone ring compared to para-fluorinated or non-fluorinated analogs . These differences translate into measurable variations in LogP (3.05 vs. 2.50 for the 4-fluorophenyl isomer) and density, which affect solubility, membrane permeability, and chromatographic behavior . Consequently, replacing 4-(2-fluorophenyl)cyclohexanone with 4-(4-fluorophenyl)cyclohexanone or 4-phenylcyclohexanone in a synthetic sequence or a biological assay without re-optimization can lead to divergent reactivity, altered pharmacokinetic profiles, or loss of target affinity.

Ortho-fluorine electronic effects alter ketone electrophilicity and cyclohexanone conformational equilibrium compared to para-fluoro or non-fluorinated analogs, potentially shifting reactivity in synthetic sequences.
Replacement without re-optimization may lead to divergent diastereoselectivity in nucleophilic additions or altered pharmacokinetic profiles in downstream biological assays.

Quantitative Differentiation Evidence for 4-(2-Fluorophenyl)cyclohexanone Against Closest Analogs


Lipophilicity (LogP) Differentiation: Ortho-Fluorine Increases Partition Coefficient vs. Para-Fluorinated and Non-Fluorinated Analogs

The predicted LogP of 4-(2-fluorophenyl)cyclohexanone is 3.05, compared to 2.50 for 4-(4-fluorophenyl)cyclohexanone and approximately 2.30–2.91 for 4-phenylcyclohexanone. This 0.55 log unit increase represents a 3.5-fold higher octanol-water partition coefficient, which can significantly impact membrane permeability and metabolic stability [1].

Lipophilicity (LogP)
Predicted data, cross-study comparable
Target: 3.05 (predicted) vs. 4-fluoro isomer: 2.50 (predicted); ΔLogP +0.55
Higher LogP may influence membrane partitioning and extraction efficiency; verify with experimental measurement.
Predicted values; experimental LogP not available.
Lipophilicity Drug Design ADME

Predicted Density and Boiling Point Variations Between 2-Fluorophenyl and 4-Fluorophenyl Regioisomers

4-(2-Fluorophenyl)cyclohexanone exhibits a predicted density of 1.121 ± 0.06 g/cm³ and a predicted boiling point of 276.1 ± 40.0 °C . In contrast, 4-(4-fluorophenyl)cyclohexanone has a predicted boiling point of 292.3 ± 40.0 °C and a similar predicted density of 1.121 ± 0.06 g/cm³ . While density values are comparable, the approximately 16 °C lower boiling point of the 2-fluorophenyl isomer may offer advantages in distillation-based purification.

Boiling Point
Predicted data
Target: 276.1 ± 40.0 °C vs. 4-fluoro isomer: 292.3 ± 40.0 °C; ΔBP ≈ –16 °C
Lower predicted boiling point may support distillation-based purification; requires experimental validation.
Predicted from in silico models.
Physicochemical Properties Process Chemistry Purification

Commercially Available Purity Specification: 95–98% Baseline with Documentation for Regulated Research

Reputable suppliers such as AKSci specify a minimum purity of 95% for 4-(2-fluorophenyl)cyclohexanone , while vendors like Leyan offer purity up to 98% . In comparison, 4-(4-fluorophenyl)cyclohexanone is commonly listed at 97% purity from various suppliers . The 98% specification available for the target compound provides a measurable purity advantage for applications requiring minimal impurities, such as fragment-based drug discovery or late-stage functionalization.

Commercial Purity
Supplier specification
Target: 95% (AKSci) to 98% (Leyan); 4-fluoro isomer typically 97%
Reported higher purity specification may reduce additional purification steps in sensitive workflows; vendor-dependent.
Verify with certificate of analysis per batch.
Quality Control Analytical Chemistry Procurement

Synthetic Utility: Ortho-Fluorophenyl Group Enables Distinct Reactivity in Nucleophilic Additions and Cross-Couplings

The ortho-fluorine substituent in 4-(2-fluorophenyl)cyclohexanone exerts a stronger steric and electronic influence on the adjacent ketone compared to the para-fluoro isomer. This can alter diastereoselectivity in nucleophilic additions; for example, hydride reductions of ortho-substituted cyclohexanones often yield different cis/trans ratios than para-substituted analogs due to altered conformational preferences of the cyclohexanone ring [1]. While no direct comparative reduction data exists for this specific compound pair, studies on 2-fluoro vs. 4-fluoro substituted cyclohexanones demonstrate significant differences in facial selectivity (axial vs. equatorial attack ratios) [2].

Stereochemical Reactivity Trend
Class-level inference
Ortho-fluorine may influence diastereoselectivity in nucleophilic additions (no direct experimental data for this compound).
May yield divergent stereochemical outcomes vs. para-fluoro isomer; requires experimental verification.
Based on stereoelectronic principles; compare with 4-substituted analogs.
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Application Scenarios Where 4-(2-Fluorophenyl)cyclohexanone Provides a Decisive Advantage Over Analogs


Synthesis of ortho-Fluorine-Containing CCR5 Antagonist Libraries

The compound has been specifically identified as a precursor for CCR5 antagonist development, where the ortho-fluorine atom may enhance target binding or metabolic stability compared to para-fluoro or non-fluorinated phenylcyclohexanone scaffolds [1]. Researchers building focused libraries of CCR5 modulators should procure this compound to replicate literature conditions and to evaluate ortho-fluorine electronic effects on antagonist activity.

Asymmetric Reduction Studies Requiring Ortho-Substituent-Induced Facial Selectivity

The ortho-fluorine creates a steric bias that can influence the diastereomeric ratio of reduced alcohol products. This compound is a valuable substrate for investigating stereoelectronic effects in hydride, borane, or catalytic asymmetric reductions, where the outcome may differ markedly from that observed with 4-(4-fluorophenyl)cyclohexanone [1].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

With a predicted LogP of 3.05, 4-(2-fluorophenyl)cyclohexanone occupies a distinct lipophilicity space compared to its 4-fluoro isomer (LogP 2.50) [1]. Fragment-based screening programs seeking to improve membrane permeability without excessive lipophilicity may find this intermediate LogP value optimal for hit-to-lead optimization.

Application
Selection Property
Validation Focus
CCR5 antagonist library synthesis
Ortho-fluorine substitution for target engagement studies
Replication of literature conditions; evaluation of electronic effects on antagonist activity
Asymmetric reduction substrate
Ortho-substituent-induced diastereoselectivity profile
Assessment of diastereomeric ratios under varied reducing conditions
Fragment-based drug discovery
Lipophilicity differentiation from para-fluoro analogs
Membrane permeability and metabolic stability correlation studies; hit-to-lead SAR
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